Cas no 1238870-77-3 (N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride)

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemically synthesized compound featuring a pyrazole core substituted with a methylamine moiety, rendered as a stable dihydrochloride salt. Its structural properties make it suitable for applications in pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The dihydrochloride form enhances solubility and handling stability, facilitating its use in synthetic workflows. The compound's defined purity and consistent composition ensure reliability in experimental settings. Its reactivity profile allows for further functionalization, making it a versatile building block in medicinal chemistry and drug discovery.
N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride structure
1238870-77-3 structure
Product Name:N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
CAS No:1238870-77-3
MF:C6H13Cl2N3
MW:198.093518972397
CID:1074868
PubChem ID:45075093
Update Time:2025-06-13

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
    • AKOS015845070
    • N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride, AldrichCPR
    • N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanaminedihydrochloride
    • AKOS015845068
    • methyl-(5-methyl-1h-pyrazol-3-ylmethyl)-amine dihydrochloride
    • N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride
    • methyl[(5-methyl-2H-pyrazol-3-yl)methyl]amine dihydrochloride
    • 1238870-77-3
    • N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanaminedihydrochloride
    • CS-0334819
    • N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
    • MDL: MFCD06801064
    • Inchi: 1S/C6H11N3.2ClH/c1-5-3-6(4-7-2)9-8-5;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H
    • InChI Key: LKHYOIDMBVLNLJ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1C(C)=CC(CNC)=N1

Computed Properties

  • Exact Mass: 197.0486528g/mol
  • Monoisotopic Mass: 197.0486528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.7Ų

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride Security Information

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Additional information on N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Research Briefing on N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride (CAS: 1238870-77-3)

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (CAS: 1238870-77-3) is a chemical compound of growing interest in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, based on recent peer-reviewed literature and industry reports.

The compound has been identified as a key intermediate in the synthesis of novel heterocyclic compounds, particularly those targeting central nervous system (CNS) disorders. Recent studies highlight its role as a precursor in the development of selective serotonin receptor modulators, with potential applications in treating depression and anxiety disorders. The dihydrochloride salt form enhances its stability and solubility, making it more suitable for pharmacological studies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine exhibit high affinity for 5-HT2A receptors, with improved blood-brain barrier penetration compared to earlier analogs. The dihydrochloride form showed superior pharmacokinetic properties in rodent models, suggesting its potential as a lead compound for further optimization.

Another significant development comes from recent patent filings (WO2023056421) describing the use of this compound in the synthesis of dual-acting molecules targeting both serotonin and dopamine receptors. This approach aims to address the limitations of current antipsychotic medications, particularly their side effect profiles. The patent highlights the compound's versatility as a building block for creating structurally diverse pharmacophores.

From a synthetic chemistry perspective, advances in the preparation of 1238870-77-3 have been reported, with new catalytic methods achieving yields exceeding 85% while reducing the need for hazardous reagents. These process improvements are crucial for scaling up production for preclinical and clinical studies. Analytical characterization data, including NMR and mass spectrometry profiles, have been comprehensively documented in recent publications, facilitating quality control in research applications.

Ongoing research is exploring the compound's potential in other therapeutic areas. Preliminary data suggest activity against certain kinase targets, opening possibilities for oncology applications. However, these findings require further validation through extensive structure-activity relationship studies. The compound's safety profile is currently under investigation, with initial toxicology studies in vitro showing favorable results at therapeutic concentrations.

In conclusion, N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride represents a promising chemical entity with multiple potential applications in CNS drug discovery. Its versatility as a synthetic intermediate and emerging biological activities warrant continued investigation. Future research directions should focus on comprehensive in vivo efficacy studies and further structural optimization to enhance target selectivity and reduce potential off-target effects.

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